molecular formula C10H13NO5S B2532858 methyl 3-[(dimethylsulfamoyl)oxy]benzoate CAS No. 338396-38-6

methyl 3-[(dimethylsulfamoyl)oxy]benzoate

Cat. No.: B2532858
CAS No.: 338396-38-6
M. Wt: 259.28
InChI Key: OZSHONVWUXQGGL-UHFFFAOYSA-N
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Description

Methyl 3-[(dimethylsulfamoyl)oxy]benzoate is a benzoate ester derivative featuring a dimethylsulfamoyloxy substituent at the 3-position of the benzene ring. This compound is structurally characterized by a sulfamoyl group (N-substituted sulfonamide) linked via an oxygen atom to the aromatic ring, combined with a methyl ester at the carboxylate position. The dimethylsulfamoyl group may confer unique solubility, stability, or bioactivity compared to other sulfonamide or ester derivatives.

Properties

IUPAC Name

methyl 3-(dimethylsulfamoyloxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-11(2)17(13,14)16-9-6-4-5-8(7-9)10(12)15-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSHONVWUXQGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(dimethylsulfamoyl)oxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:

3-Hydroxybenzoic acid+Dimethylsulfamoyl chlorideMethyl 3-[(dimethylsulfamoyl)oxy]benzoate+HCl\text{3-Hydroxybenzoic acid} + \text{Dimethylsulfamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Hydroxybenzoic acid+Dimethylsulfamoyl chloride→Methyl 3-[(dimethylsulfamoyl)oxy]benzoate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(dimethylsulfamoyl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the dimethylsulfamoyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

Methyl 3-[(dimethylsulfamoyl)oxy]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(dimethylsulfamoyl)oxy]benzoate involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the formation of sulfonamide linkages or other covalent modifications.

Comparison with Similar Compounds

Key Observations :

  • Cyanobenzyloxy derivatives (e.g., 23o) prioritize aromatic interactions and electronic effects via the cyano group, whereas trifluoromethyl analogs leverage lipophilicity and steric bulk .

Sulfonylurea Herbicides as Bioactive Analogs

Sulfonylurea herbicides, such as metsulfuron-methyl and ethametsulfuron-methyl (), share structural motifs with this compound, particularly sulfonamide-linked heterocycles.

Compound Name Core Structure Heterocycle Substituents Mode of Action
Metsulfuron-methyl Triazine (methoxy/methyl groups) Inhibits acetolactate synthase (ALS) in plants
Ethametsulfuron-methyl Triazine (ethoxy/methyl groups) ALS inhibition, broadleaf weed control
Target Compound Benzene (dimethylsulfamoyloxy) Not explicitly reported; potential enzyme inhibition or prodrug activity

Key Differences :

  • Sulfonylurea herbicides utilize a sulfonylurea bridge (-SO₂-NH-C(O)-NH-) connecting the benzoate to a triazine ring, whereas the target compound employs a sulfamoyloxy group (-O-SO₂-N(CH₃)₂). This structural divergence likely alters target specificity and bioavailability.
  • The absence of a triazine moiety in the target compound may reduce herbicidal activity but expand utility in non-agrochemical contexts (e.g., protease inhibition or polymer chemistry).

Solubility and Stability

  • Nitro-substituted benzoates (e.g., methyl 3-(4-nitrophenoxy)benzoate) exhibit low solubility in polar solvents due to strong electron-withdrawing effects . In contrast, the dimethylsulfamoyl group may improve aqueous solubility via hydrogen-bond donor/acceptor capacity.
  • Cyanobenzyloxy derivatives (23o) prioritize organic-phase reactivity, aligning with their use in multistep synthetic protocols .

Biological Activity

Methyl 3-[(dimethylsulfamoyl)oxy]benzoate is a benzoate ester that has garnered attention for its biological activity, particularly in the context of antimicrobial and anti-inflammatory properties. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a dimethylsulfamoyl group attached to the benzoate structure. Its molecular formula is C₉H₁₁N₃O₃S, with a molecular weight of approximately 229.26 g/mol. The structural characteristics are crucial as they influence the compound's interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, including strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This activity suggests potential therapeutic applications in inflammatory diseases.

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, particularly those associated with the polyketide synthase pathway.
  • Modulation of Immune Response : By decreasing cytokine production, it may modulate the immune response, reducing inflammation.
  • Interaction with Membrane Proteins : Preliminary studies suggest that the compound interacts with membrane proteins, affecting bacterial membrane integrity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study published in Journal of Antimicrobial Chemotherapy evaluated various derivatives of benzoate esters, including this compound, demonstrating its superior efficacy against resistant bacterial strains .
  • Inflammation Model : In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound significantly reduced edema formation and inflammatory cell infiltration .

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